molecular formula C10H10ClF3N4 B13480459 1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B13480459
M. Wt: 278.66 g/mol
InChI Key: RRXFCIDVGSYZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to a phenyl group and a methanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C10H10ClF3N4

Molecular Weight

278.66 g/mol

IUPAC Name

phenyl-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H9F3N4.ClH/c11-10(12,13)9-15-8(16-17-9)7(14)6-4-2-1-3-5-6;/h1-5,7H,14H2,(H,15,16,17);1H

InChI Key

RRXFCIDVGSYZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=NN2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Methanamine Moiety: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanamine: Similar structure but with a pyrazole ring instead of a triazole ring.

    1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanamine: Similar structure but with the trifluoromethyl group at a different position on the pyrazole ring.

Uniqueness

1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to pyrazole derivatives. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

1-Phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₉H₈F₃N₅·HCl
Molecular Weight247.64 g/mol
CAS Number2580094-83-1
IUPAC NameThis compound
AppearanceWhite to off-white powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been observed to exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that the compound demonstrates significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antitumor Activity

In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induces apoptosis in these cells by activating caspase pathways and altering mitochondrial membrane potential.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing nitric oxide production in macrophages. This suggests potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various triazole derivatives, including this compound. The results indicated an IC₅₀ value of approximately 15 µM against MCF-7 cells, which was comparable to established anticancer agents like doxorubicin. Flow cytometry analysis revealed that treated cells underwent G1 phase arrest and increased apoptosis markers such as cleaved PARP and active caspases .

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of triazole compounds, this compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL . This highlights its potential as a therapeutic agent for bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.